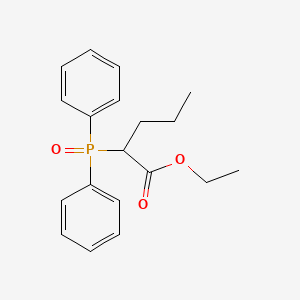

ethyl 2-(diphenylphosphoryl)pentanoate

Description

Ethyl 2-(diphenylphosphoryl)pentanoate is an organophosphorus compound characterized by a pentanoate ester backbone substituted at the α-position with a diphenylphosphoryl group. This functional group confers unique electronic and steric properties, making the compound valuable in asymmetric synthesis, catalysis, and pharmaceutical intermediates. Its structure combines the hydrophobicity of phenyl groups with the electron-withdrawing nature of the phosphoryl moiety, influencing reactivity and solubility in organic media .

Properties

IUPAC Name |

ethyl 2-diphenylphosphorylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3P/c1-3-11-18(19(20)22-4-2)23(21,16-12-7-5-8-13-16)17-14-9-6-10-15-17/h5-10,12-15,18H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDNCYGVLAGCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenylphosphoryl)pentanoate can be synthesized through the Mitsunobu reaction, which allows the conversion of primary and secondary alcohols to esters. The reaction involves the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) to generate a phosphonium intermediate that binds to the alcohol oxygen, activating it as a leaving group. Substitution by the carboxylate completes the process .

Industrial Production Methods

Industrial production of esters like this compound typically involves acid-catalyzed condensation reactions, such as Fischer esterification, where carboxylic acids react with alcohols under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylphosphoryl)pentanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Key Chemical Reactions

- Oxidation : Addition of oxygen or removal of hydrogen.

- Reduction : Addition of hydrogen or removal of oxygen.

- Substitution : Replacement of one atom or group with another.

These reactions are essential for modifying the compound to suit specific applications in research and industry .

Organic Synthesis

Ethyl 2-(diphenylphosphoryl)pentanoate is utilized as a reagent in organic synthesis. Its phosphoryl group allows it to act as a building block for more complex molecules, facilitating the development of novel compounds in chemical research .

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which may lead to insights into its role in biochemical pathways .

Medicinal Chemistry

The compound is under investigation for its therapeutic properties. Its unique structure may provide a basis for developing new drug candidates targeting various diseases. Preliminary studies suggest that it could serve as a precursor for pharmaceuticals, particularly in designing inhibitors for specific enzymes .

Industrial Applications

This compound finds relevance in industrial applications, particularly in the production of:

- Perfumes : Its ester nature contributes to pleasant aromas.

- Flavoring Agents : Used in food industries for flavor enhancement.

- Chemical Manufacturing : Acts as an intermediate in synthesizing other industrial chemicals .

Case Study 1: Organic Synthesis

In a study focused on developing new synthetic pathways for complex organic molecules, this compound was employed as a key intermediate. The results demonstrated its efficacy in facilitating reactions that led to the formation of novel heterocycles, showcasing its utility in organic chemistry .

A recent investigation evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit enzyme activity at certain concentrations, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 2-(diphenylphosphoryl)pentanoate involves its interaction with molecular targets and pathways. The compound’s phosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

Substituent Variations on the Phosphoryl Group

Ethyl 2-(diethoxyphosphoryl)pentanoate

- Structure : Replaces diphenyl groups with diethoxy on the phosphoryl moiety.

- Key Differences: Electronic Effects: Diethoxy groups are electron-donating compared to diphenyl groups, reducing the electron-withdrawing effect on the pentanoate backbone. This alters reactivity in nucleophilic substitutions or Michael additions. Solubility: Increased polarity due to ethoxy groups enhances solubility in polar solvents like ethanol or acetonitrile. Synthetic Applications: Preferable in reactions requiring milder electronic activation .

Isopropyl 5-(Diphenylphosphoryl)pentanoate (CAS 2088449-88-9)

- Structure : Substitutes ethyl ester with isopropyl.

- Lipophilicity: Higher logP value compared to the ethyl analog, favoring partitioning into lipid phases .

Backbone Modifications

Ethyl 2-(Diethoxyphosphoryl)pent-4-enoate (CAS 108298-18-6)

- Structure: Introduces a double bond at the 4-position of the pentanoate chain.

- Key Differences :

Ethyl-2-Acetyl-5-Phthalimidopentanoate (CAS 55747-45-0)

- Structure : Replaces phosphoryl with phthalimide and acetyl groups.

- Key Differences: Electronic Profile: Phthalimide is less electron-withdrawing than phosphoryl, reducing α-carbon acidity. Biological Activity: Phthalimide derivatives are common in drug design (e.g., immunomodulators), whereas phosphorylated analogs are more niche in catalytic roles .

Functional Group Replacements

(R)-Ethyl-2-Hydroxypentanoate (CAS 115626-59-0)

- Structure : Hydroxyl group replaces phosphoryl.

- Key Differences :

Data Table: Comparative Properties

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.